molecular formula C10H16N2O3 B15209764 Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B15209764
M. Wt: 212.25 g/mol
InChI Key: OSXMONHTERWMAT-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate (CAS: 1207431-96-6; Molecular Formula: C₁₄H₁₆N₂O₃; MW: 260.29 g/mol) is a pyrazole derivative featuring:

  • An ethyl group at position 1 (N-substitution).
  • An ethoxy group at position 2.
  • A carboxylate ester at position 3.

Applications: Pyrazole derivatives are widely explored in medicinal chemistry and agrochemicals due to their versatile pharmacophoric properties.

Properties

IUPAC Name

ethyl 3-ethoxy-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-12-7-8(10(13)15-6-3)9(11-12)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXMONHTERWMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, carbonyl compounds, and transition-metal catalysts. Conditions often involve the use of solvents like ethanol and the application of heat .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a five-membered heterocyclic structure with two neighboring nitrogen atoms; pyrazoles are known for their adaptable frameworks and are widely used in the chemical industry, including medicine and agriculture. This compound has a range of applications in scientific research, including its use as a building block for synthesizing complex heterocyclic systems, investigation for potential biological activities, and exploration as a therapeutic agent in drug discovery.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

  • Chemistry It serves as a building block in the synthesis of complex heterocyclic systems.
  • Biology The compound is studied for its potential antibacterial, anti-inflammatory, and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent in drug discovery.
  • Industry It is used in developing agrochemicals and various industrial products.

Biological Activities

This compound has diverse biological activities, making it valuable in medicinal chemistry. These activities include:

  • Antibacterial Activity It exhibits antibacterial properties against various pathogens.
  • Antifungal Activity It demonstrates effectiveness in inhibiting fungal growth.
  • Anti-inflammatory Activity It shows potential in reducing inflammation by inhibiting key enzymes.
  • Anticancer Properties Its potential as an anticancer agent has been explored in studies.

The biological effects of this compound are mediated through interactions with specific molecular targets, influencing biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition The compound inhibits cyclooxygenase (COX) enzymes, crucial in the inflammatory response, leading to reduced production of pro-inflammatory mediators.
  • Disruption of Protein Synthesis It may interfere with synthesizing essential proteins in pathogenic organisms, inhibiting their growth and proliferation.
  • Biofilm Formation Inhibition It can prevent biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Comprehensive Data Table of Biological Activities

Compound NameNotable ActivityMIC (μg/mL)Selectivity Index
This compoundAntibacterial0.22 - 0.25N/A
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoateAntileishmanial/AntimalarialN/AN/A
Ethyl 4-(3-methylsulfamoyl)-1H-pyrazoleAnti-inflammatoryN/A>344.56

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various pharmacological outcomes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 summarizes key analogs and their substituent-driven differences:

Compound Name (CAS) Substituents (Positions) Molecular Weight Key Properties
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1260243-04-6) 1-methyl, 4-carboxylate 154.15 g/mol Higher lipophilicity; reduced steric hindrance vs. ethyl.
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (478968-48-8) 3-hydroxy, 4-carboxylate 156.14 g/mol Increased polarity; hydrogen-bonding capacity.
Ethyl 4-nitro-1H-pyrazole-3-carboxylate (55864-87-4) 3-carboxylate, 4-nitro 185.14 g/mol Electron-withdrawing nitro group enhances reactivity.
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate (N/A) 3-azido, 1-(3-cyanobenzyl) 296.10 g/mol Azide group enables click chemistry; cyanobenzyl enhances π-π interactions.

Key Observations :

  • Polarity : Replacing the ethoxy group (target) with a hydroxyl group (CAS 478968-48-8) raises polarity, impacting solubility and bioavailability .
  • Reactivity : Nitro-substituted derivatives (CAS 55864-87-4) exhibit higher reactivity, whereas the ethoxy group in the target compound offers stability under physiological conditions .

Comparison with Analog Syntheses :

  • Ru-catalyzed Reactions : Complex analogs like ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS N/A) utilize Ru(dtbbpy)₃₂, highlighting how substituent complexity dictates synthetic routes .

Structural and Crystallographic Insights

  • Crystal Packing : Tools like Mercury CSD can compare packing motifs. Ethyl 3-ethoxy-1-ethyl derivatives may exhibit weaker hydrogen bonding vs. hydroxylated analogs but stronger van der Waals interactions due to alkyl chains.
  • Spectral Data : The target compound’s ¹H NMR would show distinct ethyl resonances (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), differing from azido (δ ~7.8 ppm) or nitro analogs (δ ~8.5 ppm for aromatic protons) .

Biological Activity

Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

  • Antibacterial Activity : Exhibits significant antibacterial properties against various pathogens.
  • Antifungal Activity : Demonstrated effectiveness in inhibiting fungal growth.
  • Anti-inflammatory Activity : Shows promise in reducing inflammation through inhibition of key enzymes.
  • Anticancer Properties : Potential as an anticancer agent has been explored in various studies.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, influencing various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Disruption of Protein Synthesis : It may interfere with the synthesis of essential proteins in pathogenic organisms, thereby inhibiting their growth and proliferation.
  • Biofilm Formation Inhibition : Studies have indicated that it can prevent biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Anti-inflammatory Studies

Research has demonstrated that derivatives similar to this compound possess anti-inflammatory properties comparable to established NSAIDs like diclofenac sodium. The compound's selectivity for COX enzymes is noteworthy, with some derivatives showing a COX-2 selectivity index significantly higher than traditional anti-inflammatory drugs .

Comparative Table of Biological Activities

Compound NameNotable ActivityMIC (μg/mL)Selectivity Index
This compoundAntibacterial0.22 - 0.25N/A
Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoateAntileishmanial/AntimalarialN/AN/A
Ethyl 4-(3-methylsulfamoyl)-1H-pyrazoleAnti-inflammatoryN/A>344.56

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability, which is crucial for its therapeutic efficacy. Toxicity studies indicate that certain derivatives have high LD50 values (>2000 mg/kg), suggesting a favorable safety margin for potential therapeutic applications .

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